molecular formula C17H15ClFNO4 B13725277 2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline CAS No. 1031928-75-2

2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline

Cat. No.: B13725277
CAS No.: 1031928-75-2
M. Wt: 351.8 g/mol
InChI Key: DBALUCRIPKVIBA-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline is a chemical compound with the molecular formula C17H15ClFNO4. It is used primarily in proteomics research and has various applications in scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve the use of advanced chemical synthesis techniques to ensure high efficiency and scalability .

Chemical Reactions Analysis

2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline can be compared with other similar compounds, such as:

    2-Chloro-7-fluoroquinoline: This compound has a similar structure but lacks the diethoxycarbonyl and vinyl groups.

    7-Fluoro-3-vinylquinoline: This compound has a similar structure but lacks the chloro and diethoxycarbonyl groups.

    2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline: This compound has a similar structure but lacks the fluoro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

1031928-75-2

Molecular Formula

C17H15ClFNO4

Molecular Weight

351.8 g/mol

IUPAC Name

diethyl 2-[(2-chloro-7-fluoroquinolin-3-yl)methylidene]propanedioate

InChI

InChI=1S/C17H15ClFNO4/c1-3-23-16(21)13(17(22)24-4-2)8-11-7-10-5-6-12(19)9-14(10)20-15(11)18/h5-9H,3-4H2,1-2H3

InChI Key

DBALUCRIPKVIBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(N=C2C=C(C=CC2=C1)F)Cl)C(=O)OCC

Origin of Product

United States

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